(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

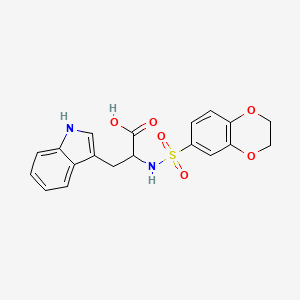

The synthesis of compounds similar to "(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate" involves key substrates like kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). This natural γ-pyrone has emerged as an effective substrate for synthesizing various dihydropyrano[3,2-b]pyrans and their corresponding spiro-pyrano[3,2-b]pyran derivatives, showcasing a wide range of applications in medicinal chemistry, food industry, cosmetics, and chemical industry due to their vast biological activities (Borah, Dwivedi, & Chowhan, 2021).

Molecular Structure Analysis

The structural analysis of compounds within this category reveals that the fused 4H-pyrans rings are essential for their biological and synthetic utility. These structures serve as a foundation for developing drug candidates and synthetic compounds with diverse medicinal applications. The molecular structure's complexity, involving hydroxy, carbamate, and chlorophenyl groups, contributes significantly to their reactivity and potential biological activity.

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, including acylation and photochemical processes. They exhibit a wide range of chemical properties, such as radical scavenging activity, which is attributed to specific functional groups like the double bond, carbonyl group of chromone, and hydroxyl groups. These properties are crucial for their antioxidant capabilities, potentially delaying or inhibiting cell impairment leading to various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of hydroxyl and carbamate groups affects their solubility in water and organic solvents, which is critical for their application in various industries and medicinal chemistry.

Chemical Properties Analysis

Their chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions like hydrolysis and oxidation, are fundamental for understanding their mechanism of action and potential applications. The carbamate group, in particular, plays a crucial role in their biological activity, affecting their stability and reactivity in biological systems.

Scientific Research Applications

Antioxidant and Radical Scavenging Applications

Chromones and their derivatives, including (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate, have garnered significant interest due to their potent antioxidant properties. These compounds are known to neutralize active oxygen and disrupt free radical processes, potentially delaying or inhibiting cell impairment and the onset of various diseases. The radical scavenging activity is notably enhanced by certain structural components, such as the double bond and carbonyl group in the chromone structure, along with specific hydroxyl groups (Yadav, Sharma, Parshad, & Manchanda, 2014).

Potential in Cancer Treatment

Research also indicates the potential of chromone derivatives in cancer treatment. Specific compounds have shown high tumor specificity with minimal toxicity to normal cells, such as oral keratinocytes. For instance, certain styrylchromones and styryl-2H-chromenes have exhibited promising results in targeting tumor cells while sparing healthy cells. These findings pave the way for developing new anticancer drugs with reduced side effects, emphasizing the importance of chemical modifications to enhance therapeutic efficacy and reduce keratinocyte toxicity (Sugita, Takao, Uesawa, & Sakagami, 2017).

Role in Bioactive Heterocyclic Compound Synthesis

The significance of heterocyclic compounds in pharmaceutical and agrochemical industries cannot be overstated, with 3-hydroxycoumarins and pyranopyrimidine derivatives being prime examples. These compounds serve as critical precursors or starting materials, showcasing diverse physical, chemical, and biological properties. For instance, 3-hydroxycoumarin, despite being lesser-known compared to its counterparts like 7-hydroxycoumarin and 4-hydroxycoumarin, boasts numerous applications across various biological fields due to its chemical, photochemical, and biological properties. Similarly, the pyranopyrimidine core is pivotal in medicinal chemistry, and recent research has shed light on the synthesis of its derivatives using hybrid catalysts, underscoring the importance of these compounds in developing lead molecules (Yoda, 2020); (Parmar, Vala, & Patel, 2023).

Environmental Impact and Fate Studies

Understanding the environmental fate, behavior, and potential toxicity of chemical compounds is paramount. Studies on compounds like parabens, chlorophenols, and DDT derivatives offer insights into their biodegradability, accumulation, and interactions in various ecosystems. This research is crucial for assessing the environmental impact of chemical substances, informing regulatory decisions, and guiding the development of safer and more sustainable compounds (Haman, Dauchy, Rosin, & Munoz, 2015); (Ricking & Schwarzbauer, 2012).

Safety and Hazards

properties

IUPAC Name |

(5-hydroxy-4-oxopyran-2-yl)methyl N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO5/c14-8-1-3-9(4-2-8)15-13(18)20-6-10-5-11(16)12(17)7-19-10/h1-5,7,17H,6H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPQXZVFGRQTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCC2=CC(=O)C(=CO2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)

![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)